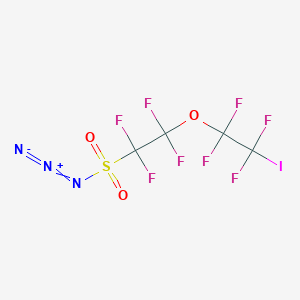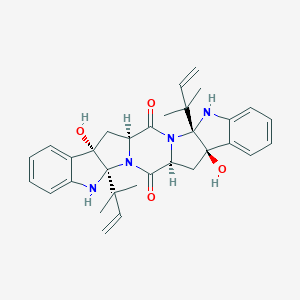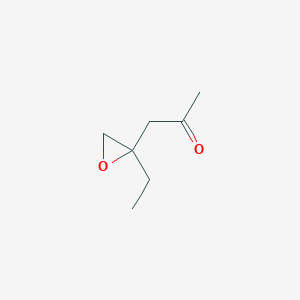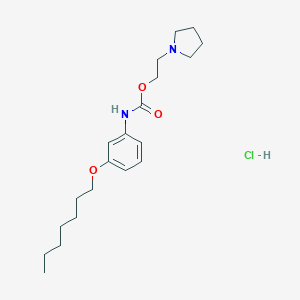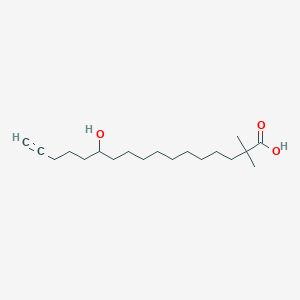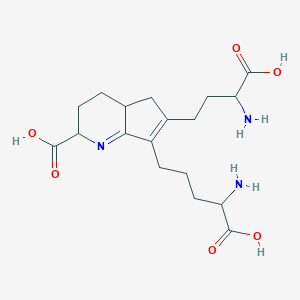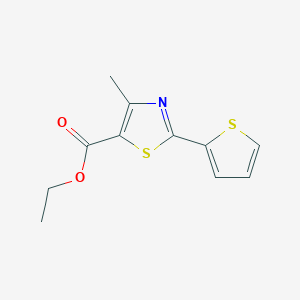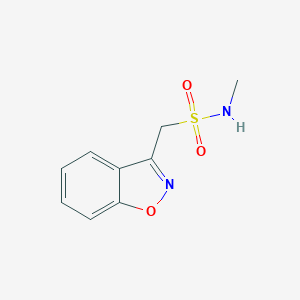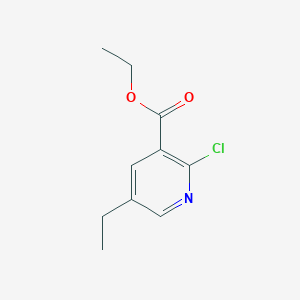![molecular formula C7H7NS B124271 6,7-Dihydrothieno[3,2-c]pyridine CAS No. 107112-93-6](/img/structure/B124271.png)
6,7-Dihydrothieno[3,2-c]pyridine
Overview
Description
6,7-Dihydrothieno[3,2-c]pyridine is a heterocyclic compound that consists of a fused thiophene and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its structural similarity to various biologically active molecules. It has a molecular formula of C7H7NS and a molecular weight of 137.20 g/mol .
Mechanism of Action
Target of Action
6,7-Dihydrothieno[3,2-c]pyridine is a core structure found in several bioactive compounds, including the antiplatelet drug prasugrel . The primary target of these compounds is the platelet aggregation process, which plays a crucial role in blood clotting .
Mode of Action
The compound interacts with its targets by inhibiting platelet aggregation and activation . The biotransformation of prasugrel, a prodrug containing the this compound structure, to its active metabolite requires ester bond hydrolysis, forming a thiolactone, followed by cytochrome P450–mediated metabolism to the active metabolite .
Biochemical Pathways
The conversion of prasugrel to its active metabolite involves the human liver- and intestinal-dominant carboxylesterases, hCE1 and hCE2 . The hydrolysis of prasugrel is at least 25 times greater with hCE2 than hCE1 . This process helps explain the rapid appearance of the active metabolite in human plasma .
Pharmacokinetics
The pharmacokinetics of this compound-based compounds involve efficient metabolism by human carboxylesterases . In vitro transport studies using the intestinal Caco-2 epithelial cell model showed a high in vivo absorption potential for prasugrel and rapid conversion to its active metabolite .
Result of Action
The result of the action of this compound-based compounds is the inhibition of platelet aggregation and activation . This leads to a decrease in blood clot formation, which is beneficial in conditions where clot formation is a risk, such as in cardiovascular diseases .
Action Environment
The action of this compound-based compounds can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature
Biochemical Analysis
Biochemical Properties
6,7-Dihydrothieno[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified as an inhibitor of Hedgehog acyltransferase, an enzyme involved in the palmitoylation of Hedgehog proteins . This interaction is crucial for the modulation of Hedgehog signaling pathways, which are essential for embryonic development and cancer progression . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis . This compound affects cell signaling pathways, particularly those related to the Hedgehog signaling cascade, leading to altered gene expression and cellular metabolism . The impact on gene expression includes the downregulation of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits Hedgehog acyltransferase by binding to its active site, preventing the enzyme from catalyzing the palmitoylation of Hedgehog proteins . This inhibition leads to a decrease in Hedgehog signaling activity, which is crucial for the regulation of developmental processes and cancer cell growth . Additionally, this compound may influence other molecular targets, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of Hedgehog acyltransferase and prolonged impact on cellular processes . Degradation products may also emerge over time, potentially altering the compound’s efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Hedgehog signaling without causing significant toxicity . At higher doses, toxic effects may be observed, including adverse impacts on liver and kidney function . Threshold effects have been identified, indicating the importance of precise dosage control to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity . The compound undergoes biotransformation, leading to the formation of active metabolites that contribute to its overall biochemical effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy . Understanding the transport mechanisms is crucial for developing targeted delivery strategies and improving therapeutic outcomes .
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with molecular targets and the modulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-thienyl)ethyl isothiocyanate with methyl fluorosulphate or triethyloxonium tetrafluoroborate, resulting in the formation of 1-methylthio- or 1-ethylthio-6,7-dihydrothieno[3,2-c]pyridine . Another approach includes the cyclization of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydrothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with 1,3-dipoles such as nitrile oxides or nitrile imines to form novel fused heterocycles.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Cycloaddition Reactions: These reactions typically require nitrile oxides or nitrile imines as reagents and are conducted under conditions that favor the formation of fused heterocycles.
Substitution Reactions: Common reagents include alkylating agents and bases to facilitate the substitution at the nitrogen atom.
Major Products Formed
Cycloaddition Products: Fused heterocycles with potential biological activity.
Substitution Products: Various substituted thienopyridines with modified chemical properties.
Scientific Research Applications
6,7-Dihydrothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitubulin agents and other therapeutic compounds.
Biological Studies: The compound and its derivatives are evaluated for their antiproliferative activity against cancer cell lines.
Chemical Research: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.
Comparison with Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridine is structurally similar to several other compounds, including:
Clopidogrel: A well-known antiplatelet agent that shares the thienopyridine core.
Prasugrel: Another antiplatelet drug with a similar mechanism of action.
Uniqueness
What sets this compound apart is its versatility as a synthetic intermediate and its potential for modification to yield a wide range of biologically active derivatives. Its unique structure allows for various chemical transformations, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
6,7-dihydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLCUBMMDJESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544436 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107112-93-6 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of clopidogrel, a prominent drug containing the 6,7-dihydrothieno[3,2-c]pyridine core?
A1: Clopidogrel acts as an inhibitor of ADP-induced platelet aggregation. It achieves this by directly inhibiting the binding of adenosine diphosphate (ADP) to its receptor. This inhibition, in turn, prevents the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. []
Q2: Are there different salt forms of clopidogrel, and how do their properties differ?
A2: Yes, clopidogrel exists in various salt forms, including clopidogrel bisulfate, clopidogrel hydrogen sulfate, and clopidogrel hydrobromide. These salts exhibit distinct polymorphic forms, each with unique physical and chemical properties, impacting their clinical efficacy and formulation into dosage forms. [, , , ]
Q3: How can the stereochemistry of this compound derivatives be controlled during synthesis?
A3: Enantioselective synthesis is crucial for obtaining the desired biological activity in many pharmaceuticals. One method involves using biocatalytic enzymes, such as lipase derived from Pseudomonas cepacia or Pseudomonas stutzeri, to enantioselectively hydrolyze racemic mixtures of this compound derivatives. This approach allows for the isolation of specific isomers, like (S)-(+)-clopidogrel. []
Q4: Can the unwanted (R)-enantiomer of clopidogrel be converted back to a usable form?
A4: Yes, the (R)-(-) isomer of clopidogrel methyl ester can be racemized back to a mixture of (R)- and (S)-enantiomers. This racemization is achieved by treating the (R)-isomer with a strong base in an organic solvent, such as an alcohol, ester, ketone, or ether. This process allows for the recovery and reuse of the undesired enantiomer in the production of clopidogrel. []
Q5: What are some common synthetic approaches to construct the this compound scaffold?
A5: One common method is the Gewald reaction. For example, reacting N-(tert-butoxycarbonyl)-6,6-dimethylpiperidin-3-one with malononitrile and sulfur in the presence of L-proline as a catalyst produces a key intermediate for synthesizing the dengue virus inhibitor NITD-688, which contains the this compound core. [] Another approach involves the intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate, leading to the formation of 6,7-dihydrothieno[3,2-c]pyridines. This reaction can be facilitated by reagents like methyl fluorosulphate or triethyloxonium tetrafluoroborate. []
Q6: How can the this compound scaffold be further derivatized to create diverse compounds?
A6: This core readily undergoes various transformations, enabling the synthesis of a wide range of derivatives. For instance, reacting 4-(methylsulfanyl)-6,7-dihydrothieno[3,2-c]pyridine with amino acids yields thienopyridopyrimidone derivatives. [] Moreover, reacting the same starting material with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines. [, ] Furthermore, utilizing this compound derivatives in reactions with 1,3-dipoles, such as nitrile oxides or nitrile imines, produces novel fused heterocycles. [] Additionally, the Staudinger reaction with the core structure has been explored, selectively generating racemic cis-cycloadducts where the thienopyridine core is fused with a β-lactam ring. []
Q7: What interesting structural features of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives have been studied?
A7: Research has revealed that the amide bond in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines exhibits restricted rotation, leading to distinct E and Z conformations. The equilibrium between these conformations is influenced by non-covalent interactions between the amide oxygen and neighboring aromatic protons. This finding allows for the design of molecules favoring specific conformations, which can be valuable in drug discovery. [, ]
Q8: Have this compound derivatives been investigated for biological activities beyond antiplatelet effects?
A8: Yes, these derivatives demonstrate promising activities against various targets. For example, a this compound coupled indole derivative exhibited significant efflux pump inhibiting (EPI) activity in bacteria. [] Furthermore, some C-3-coupled derivatives showed toxicity towards both sensitive and ABCB1 efflux pump-expressing colon adenocarcinoma cell lines, as well as normal fibroblast cell lines. []
Q9: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?
A9: Common techniques include: * Spectroscopy: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used to confirm the structure of newly synthesized compounds. []* Chromatography: High-performance liquid chromatography (HPLC) coupled with UV detection is employed to determine the purity of clopidogrel besylate and quantify impurities. [] * X-ray crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and crystal packing arrangements. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


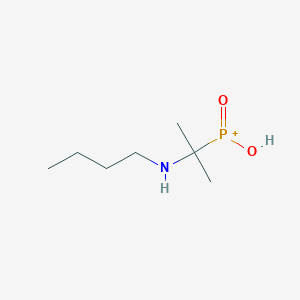
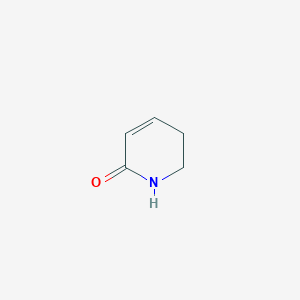
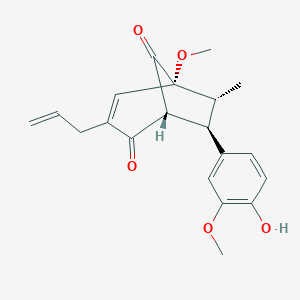
![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)
